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Compound of Interest

Compound Name: 4-Chlorobenzene-1,3-diamine

Cat. No.: B165676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 4-Chloro-

1,3-phenylenediamine (4-Cl-m-PDA), a chemical intermediate primarily used in the

manufacturing of dyes and as a rubber-processing agent.[1] This document synthesizes key

findings on its carcinogenicity, genotoxicity, and acute toxicity, presenting quantitative data in

structured tables, detailing experimental protocols, and visualizing relevant biological and

experimental workflows.

Executive Summary
4-Chloro-1,3-phenylenediamine has been the subject of toxicological evaluation, most notably

in long-term carcinogenicity bioassays conducted by the U.S. National Cancer Institute (NCI).

The findings from these studies indicate that 4-Cl-m-PDA is carcinogenic in animal models,

leading to an increased incidence of specific tumor types in rats and mice.[2][3] Furthermore, in

vitro studies have demonstrated its genotoxic potential, with positive results in bacterial reverse

mutation assays and chromosomal aberration tests. Acute toxicity data indicate a potential for

adverse effects at high doses. The primary mechanism of toxicity for chlorinated aromatic

amines, the chemical class to which 4-Cl-m-PDA belongs, is believed to involve metabolic

activation to reactive intermediates that can induce oxidative stress and damage cellular

macromolecules, including DNA.
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Property Value Reference

CAS Number 5131-60-2 [3][4]

Molecular Formula C₆H₇ClN₂ [3][4]

Molecular Weight 142.59 g/mol [4]

Appearance
Gray powder or dark purple

solid
[4]

Melting Point 87-90 °C

Solubility
Slightly soluble in water;

soluble in alcohol

Carcinogenicity
Long-term bioassays in rodents have demonstrated the carcinogenic potential of 4-Chloro-1,3-

phenylenediamine.

Carcinogenicity in Fischer 344 Rats
A bioassay conducted by the NCI involved the administration of 4-Cl-m-PDA in the feed to male

and female Fischer 344 rats for 78 weeks, followed by a 17-week observation period.[2][3]

Table 1: Carcinogenicity of 4-Chloro-1,3-phenylenediamine in Fischer 344 Rats[2][3]
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Sex
Dose (% in
feed)

Route of
Administration

Tumor Type Incidence

Male 0 (Control) Feed

Adrenal

Pheochromocyto

ma

Not specified

0.2 (Low Dose) Feed

Adrenal

Pheochromocyto

ma

Increased

0.4 (High Dose) Feed

Adrenal

Pheochromocyto

ma

Significantly

Increased

Female 0 (Control) Feed - -

0.2 (Low Dose) Feed

No significant

increase in

tumors

-

0.4 (High Dose) Feed

No significant

increase in

tumors

-

The results indicated a statistically significant dose-related increase in the incidence of adrenal

pheochromocytomas in male rats.[2][3]

Carcinogenicity in B6C3F1 Mice
In a concurrent NCI bioassay, 4-Cl-m-PDA was administered in the feed to male and female

B6C3F1 mice for 78 weeks, followed by a 17-week observation period.[2][3]

Table 2: Carcinogenicity of 4-Chloro-1,3-phenylenediamine in B6C3F1 Mice[2][3]
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Sex

Dose (% in
feed, time-
weighted
average)

Route of
Administration

Tumor Type Incidence

Male 0 (Control) Feed - -

0.7 (Low Dose) Feed

No significant

increase in

tumors

-

1.4 (High Dose) Feed

No significant

increase in

tumors

-

Female 0 (Control) Feed

Hepatocellular

Tumors

(Adenomas and

Carcinomas)

Not specified

0.7 (Low Dose) Feed

Hepatocellular

Tumors

(Adenomas and

Carcinomas)

Significantly

Increased

1.4 (High Dose) Feed

Hepatocellular

Tumors

(Adenomas and

Carcinomas)

Significantly

Increased

Female mice exhibited a significant dose-related increase in the combined incidence of

hepatocellular adenomas and carcinomas.[2][3]

Genotoxicity
4-Chloro-1,3-phenylenediamine has shown evidence of genotoxicity in in vitro assays.

Table 3: Summary of Genotoxicity Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12830234/
https://ntp.niehs.nih.gov/publications/reports/tr/tr085
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Test System
Metabolic
Activation (S9)

Result Reference

Bacterial

Reverse

Mutation Assay

(Ames Test)

Salmonella

typhimurium
With and Without Positive [4]

Chromosomal

Aberration Assay

Chinese Hamster

Ovary (CHO)

cells

With and Without Positive [4]

The positive results in these assays indicate that 4-Cl-m-PDA has the potential to induce both

gene mutations and chromosomal damage.

Acute Toxicity
Table 4: Acute Toxicity of 4-Chloro-1,3-phenylenediamine

Test Species Route Dose Effects

LDLo (Lowest

Published Lethal

Dose)

Mouse Oral 5 g/kg

Behavioral:

tremor,

convulsions,

ataxia

TDLo (Lowest

Published Toxic

Dose)

Rat Oral
164 g/kg / 78

weeks (chronic)

Tumorigenic:

Adrenal cortex

tumors

TDLo (Lowest

Published Toxic

Dose)

Mouse Oral
648 g/kg / 77

weeks (chronic)

Tumorigenic:

Liver tumors

Experimental Protocols
NCI Carcinogenicity Bioassay (Chronic Feeding Study)
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The following is a detailed description of the protocol used in the NCI bioassays of 4-Chloro-

1,3-phenylenediamine.[2][3]

Test Animals: Fischer 344 rats and B6C3F1 mice, 49-50 animals per sex per group.

Control Group: 50 untreated animals of each species and sex.

Test Substance Administration: 4-Chloro-1,3-phenylenediamine was administered in the

feed.

Dose Levels:

Rats: 0.2% (low dose) and 0.4% (high dose) in the diet.

Mice: Time-weighted average concentrations of 0.7% (low dose) and 1.4% (high dose) in

the diet.

Duration of Administration: 78 weeks.

Observation Period: An additional 17 weeks following the administration period.

Animal Husbandry: Animals were housed in environmentally controlled rooms with a 12-hour

light/dark cycle. Diet and water were available ad libitum.

Clinical Observations: All animals were observed twice daily for signs of toxicity. Body

weights were recorded weekly for the first 12 weeks and monthly thereafter.

Pathology: A complete necropsy was performed on all animals. Tissues were preserved in

10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with

hematoxylin and eosin for microscopic examination.

Experimental Setup Dosing and Observation Analysis

Fischer 344 Rats &
B6C3F1 Mice

Control, Low Dose, High Dose
(50 animals/sex/group)

78 weeks administration
in feed

17 weeks post-dosing
observation Complete Necropsy Microscopic Examination

of Tissues
Statistical Analysis of

Tumor Incidence
Tumor Incidence
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Click to download full resolution via product page

Caption: Workflow for the NCI carcinogenicity bioassay of 4-Chloro-1,3-phenylenediamine.

Bacterial Reverse Mutation Assay (Ames Test)
The following is a standardized protocol for the Ames test, consistent with OECD Test

Guideline 471, which is the basis for the genotoxicity finding for 4-Chloro-1,3-

phenylenediamine.

Test Strains:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and

Escherichia coli strain (e.g., WP2 uvrA).

Metabolic Activation: The test is conducted with and without a mammalian metabolic

activation system (S9 fraction from the liver of rats pre-treated with an enzyme inducer like

Aroclor 1254).

Procedure (Plate Incorporation Method):

Varying concentrations of 4-Chloro-1,3-phenylenediamine, the bacterial tester strain, and

either S9 mix or a buffer control are added to molten top agar.

The mixture is poured onto minimal glucose agar plates.

The plates are incubated at 37°C for 48-72 hours.

Positive Controls:

Without S9: A known direct-acting mutagen (e.g., sodium azide for TA100 and TA1535, 4-

nitro-o-phenylenediamine for TA98).

With S9: A known pro-mutagen that requires metabolic activation (e.g., 2-

aminoanthracene for all strains).

Negative Control: The solvent used to dissolve the test article (e.g., dimethyl sulfoxide).

Data Analysis: The number of revertant colonies per plate is counted. A positive result is

defined as a dose-related increase in the number of revertants and/or a reproducible and
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statistically significant positive response for at least one of the concentrations.

Preparation

Exposure and Incubation Analysis

Bacterial Strains
(e.g., S. typhimurium)

Mix Strains, Test Article,
and S9/Buffer in Top Agar

4-Cl-m-PDA
(various concentrations)

S9 Mix (for metabolic activation)
or Buffer

Pour onto Minimal
Glucose Agar Plates

Incubate at 37°C
for 48-72 hours Count Revertant Colonies Statistical Analysis

(compare to controls)
Positive or Negative

for Mutagenicity

Click to download full resolution via product page

Caption: General workflow for the Ames test.

In Vitro Mammalian Chromosomal Aberration Test
The following is a standardized protocol for the in vitro mammalian chromosomal aberration

test, consistent with OECD Test Guideline 473, which is the basis for the genotoxicity finding for

4-Chloro-1,3-phenylenediamine.[5]

Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.

Metabolic Activation: The test is conducted with and without a mammalian metabolic

activation system (S9 fraction).

Procedure:

CHO cells are cultured and then treated with various concentrations of 4-Chloro-1,3-

phenylenediamine, with and without S9 mix, for a short period (e.g., 3-6 hours).

The cells are then washed and incubated in fresh medium.
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A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope

slides.

The slides are stained, and metaphase cells are analyzed for chromosomal aberrations.

Positive Controls:

Without S9: A known direct-acting clastogen (e.g., mitomycin C).

With S9: A known pro-clastogen that requires metabolic activation (e.g.,

cyclophosphamide).

Negative Control: The solvent used to dissolve the test article.

Data Analysis: At least 100 metaphase spreads per concentration are scored for structural

chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

A positive result is a dose-dependent increase in the percentage of cells with aberrations or

a reproducible and statistically significant increase at one or more concentrations.

Proposed Mechanism of Toxicity
While specific signaling pathways for 4-Chloro-1,3-phenylenediamine have not been fully

elucidated, the toxicity of aromatic amines is generally understood to proceed through

metabolic activation to reactive intermediates that can induce oxidative stress.

Metabolic Activation: 4-Chloro-1,3-phenylenediamine is likely metabolized by cytochrome P450

enzymes in the liver, leading to the formation of N-hydroxylated and other reactive metabolites.

These intermediates can be further activated to form highly reactive nitrenium ions.

Oxidative Stress and Cellular Damage: These reactive metabolites can covalently bind to

cellular macromolecules, including DNA, forming DNA adducts. This process can also lead to

the generation of reactive oxygen species (ROS), resulting in oxidative stress. Oxidative stress

can cause damage to lipids, proteins, and DNA, and disrupt cellular signaling pathways,

ultimately contributing to cytotoxicity, mutagenicity, and carcinogenicity.
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Caption: Proposed mechanism of toxicity for 4-Chloro-1,3-phenylenediamine.

Conclusion
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The available toxicological data on 4-Chloro-1,3-phenylenediamine indicate that it is a

carcinogenic and genotoxic compound in experimental settings. The long-term animal studies

provide clear evidence of its ability to induce tumors in both rats and mice. The in vitro

genotoxicity data further support its potential to damage genetic material. While the precise

molecular signaling pathways are not fully defined, the likely mechanism of toxicity involves

metabolic activation to reactive species that cause oxidative stress and macromolecular

damage. This profile suggests that exposure to 4-Chloro-1,3-phenylenediamine should be

minimized, and appropriate safety precautions should be taken in occupational settings where

it is handled. Further research into its specific metabolic pathways and the downstream cellular

signaling events would provide a more complete understanding of its toxicological effects.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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